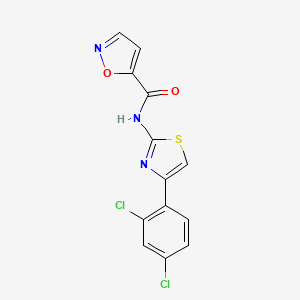
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C13H7Cl2N3O2S and its molecular weight is 340.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a thiazole ring, an isoxazole moiety, and a carboxamide functional group. The presence of the 2,4-dichlorophenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to this compound. For instance:
- Broad-spectrum Activity : Compounds with thiazole rings have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies indicated that certain thiazole derivatives exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
- Mechanism of Action : The antimicrobial mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. For example, the thiazole derivatives were shown to inhibit key enzymes involved in bacterial growth .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 3h | MRSA | 8 | |
| Compound 7 | VRE | 16 | |
| Compound 9f | Candida auris | 4 | |
| Compound 14f | E. faecium | 32 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Structure-activity relationship (SAR) studies indicate that modifications to the thiazole and isoxazole components can significantly influence cytotoxicity against various cancer cell lines.
Case Studies
- Caco-2 Cell Line : In studies involving Caco-2 colorectal adenocarcinoma cells, compounds similar to this compound showed a notable decrease in cell viability (up to 39.8% compared to untreated controls), indicating promising anticancer activity .
- A549 Cell Line : Comparatively, the same compounds exhibited less efficacy against A549 human pulmonary adenocarcinoma cells, suggesting a selective action that could be exploited for targeted therapies .
Table 2: Anticancer Activity Against Selected Cell Lines
| Compound Name | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| Compound A | Caco-2 | 39.8 | |
| Compound B | A549 | 31.9 | |
| Compound C | Caco-2 | 20.6 |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine enhances the reactivity and binding affinity to biological targets.
- Substituent Positioning : The positioning of substituents on the thiazole ring has been shown to influence both antimicrobial and anticancer activities significantly .
特性
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2S/c14-7-1-2-8(9(15)5-7)10-6-21-13(17-10)18-12(19)11-3-4-16-20-11/h1-6H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYTZOXJLPFKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














